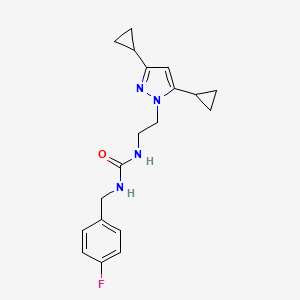

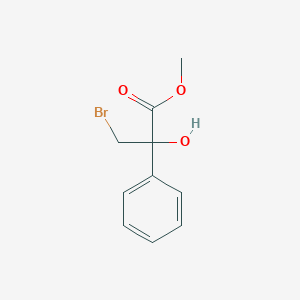

Methyl 3-bromo-2-hydroxy-2-phenylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-bromo-2-hydroxy-2-phenylpropanoate (MBHPP) is a chemical compound with the molecular formula C10H11BrO3. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. MBHPP has been widely studied for its potential therapeutic applications due to its unique chemical structure and biological properties.

科学的研究の応用

Chemical Synthesis and Reactions

Methyl 3-bromo-2-hydroxy-2-phenylpropanoate is involved in various chemical synthesis and reaction studies, demonstrating its versatility in organic chemistry. For instance, it plays a role in the Reformatsky reaction with 2-phenylpropanal, leading to the creation of diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates, showcasing its utility in stereochemistry and synthesis of complex organic compounds (MatsumotoTakashi & FukuiKenji, 1972). Additionally, its role in homolytic reactions of ligated boranes highlights its contribution to the development of novel synthetic methodologies involving electron-deficient alkenes and radical chain mechanisms (J. A. Baban & B. P. Roberts, 1988).

Biomaterials and Tissue Engineering

Research on polyhydroxyalkanoates (PHA) as biomaterials for medical devices and tissue engineering has seen significant advancements. PHAs, including copolymers like PHBV and P4HB, have been explored for their potential in developing sutures, repair devices, and other medical applications due to their biodegradability and thermoprocessability. This compound derivatives might be involved in the synthesis or modification of these biomaterials, contributing to the diversification of PHAs for various biomedical applications (Guoqiang Chen & Qiong Wu, 2005).

Organic Electronics and Polymer Science

In the field of organic electronics and polymer science, this compound serves as a building block for the synthesis of functional materials. For example, the creation of fluorescent polymers through atom transfer radical polymerization (ATRP) with dimethylamino chalcones as initiators demonstrates its utility in developing materials with specific optical properties, relevant for applications in light-emitting devices and sensors (Qiu-Xuan Zhou et al., 2014). This showcases the compound's role in the synthesis of novel polymeric materials with enhanced functionality.

Medicinal Chemistry and Drug Development

In medicinal chemistry, the synthesis and biological activity screening of novel compounds containing this compound derivatives highlight its potential in drug discovery. The exploration of these compounds for cytotoxicity, anti-inflammatory, and antibacterial activities provides insights into their therapeutic potential and the development of prodrugs. Studies focusing on the synthesis, characterization, and activity screening of such derivatives indicate their significance in creating new therapeutic agents with optimized properties (D. Yancheva et al., 2015).

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that brominated compounds often undergo free radical reactions . In such reactions, the bromine atom can be replaced by other groups, leading to changes in the compound’s properties and interactions .

Biochemical Pathways

Brominated compounds are generally involved in various biochemical reactions, including free radical bromination and nucleophilic substitution .

Result of Action

The compound’s interactions with its targets could potentially lead to changes in cellular functions and processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Methyl 3-bromo-2-hydroxy-2-phenylpropanoate. For instance, the rate of free radical reactions involving brominated compounds can be influenced by temperature .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 3-bromo-2-hydroxy-2-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-14-9(12)10(13,7-11)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUURPDGZFXFWQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CBr)(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Benzyl-2-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2897685.png)

![5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2897687.png)

![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2897695.png)

![3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-1-(4-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2897702.png)

![5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one](/img/structure/B2897706.png)